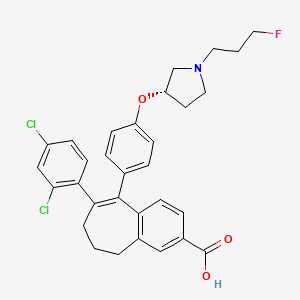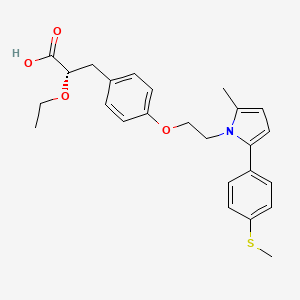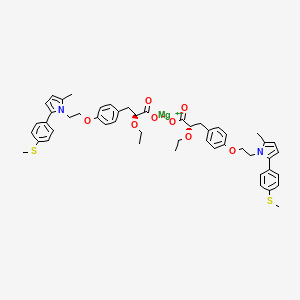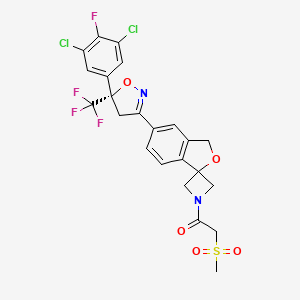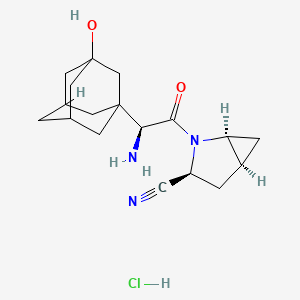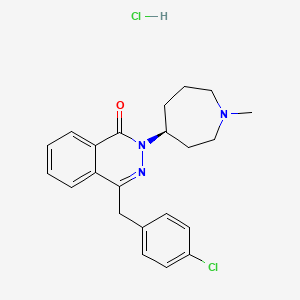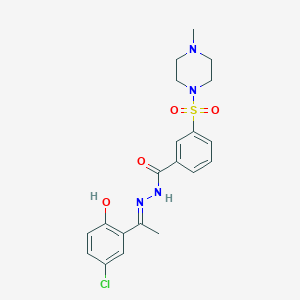
Seclidemstat
Übersicht
Beschreibung
Seclidemstat ist ein niedermolekularer Inhibitor der Lysin-spezifischen Demethylase 1 (LSD1), einem Enzym, das an der Regulation der Genexpression durch die Demethylierung von Histonen und Nicht-Histon-Proteinen beteiligt ist. Diese Verbindung hat sich als vielversprechend bei der Behandlung verschiedener Krebsarten erwiesen, darunter myelodysplastische Syndrome, chronische myelomonozytäre Leukämie und FET-umgelagerte Sarkome .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDer letzte Schritt beinhaltet die Bildung einer Hydrazidbindung . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie zum Einsatz kommen .
Wissenschaftliche Forschungsanwendungen
Seclidemstat has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation.
Biology: Investigated for its effects on gene expression and cellular differentiation.
Medicine: Undergoing clinical trials for the treatment of various cancers, including myelodysplastic syndromes, chronic myelomonocytic leukemia, and FET-rearranged sarcomas
Industry: Potential applications in the development of new therapeutic agents targeting epigenetic regulators.
Wirkmechanismus
Target of Action
Seclidemstat primarily targets Lysine Specific Demethylase 1 (LSD1) . LSD1 is a histone demethylase implicated in the maintenance of pluripotency and proliferation genes . It is overexpressed in certain conditions such as Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) .
Mode of Action
This compound is a selective, reversible oral LSD1 inhibitor . It is capable of inhibiting both LSD1’s catalytic and scaffolding functions . LSD1 has been shown to associate with fusion oncoproteins and promote oncogenic transcriptional activity . Therefore, inhibiting LSD1 is an attractive strategy for treating conditions where LSD1 is overexpressed .
Biochemical Pathways
Lsd1, the primary target of this compound, is known to play a crucial role in epigenetic regulation . By inhibiting LSD1, this compound may disrupt the normal functioning of these epigenetic pathways, leading to enhanced antileukemic and pro-differentiation potential in conditions like MDS and CMML .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a phase I/II clinical trial . Patients received escalating doses of this compound administered orally twice daily in 28-day cycles . Peak plasma concentrations occurred at a median of 4 hours post-dose, and the median terminal half-life was 6 hours . The exposure was dose-proportional through 900 mg BID .
Result of Action
This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . In a clinical trial, one patient achieved a reduction in target lesions starting at the end of cycle 2 with further target lesion tumor shrinkage through the end of cycles 4 and 6 .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the patient’s disease state and genetic factors .
Biochemische Analyse
Biochemical Properties
Seclidemstat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically targets Lysine-specific demethylase 1 (LSD1 or KDM1A), a chromatin modifying enzyme that plays a key role in the cell cycle and cell differentiation and proliferation . LSD1 is known to demethylate histone lysine residues H3K4me1/2 and H3K9 me1/2 .
Cellular Effects
This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits LSD1’s catalytic activity, disrupts SNAIL/GFI1 (SNAG)-scaffolding protein-protein interactions, induces cell differentiation, and has potential anticancer treatments for hematological and solid tumors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with LSD1, a member of the flavine adenine dinucleotide-dependent (FAD-dependent) amine oxidase (AO) family of demethylases .
Transport and Distribution
Vorbereitungsmethoden
The synthesis of Seclidemstat involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of a hydrazide linkage . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Seclidemstat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von LSD1 bei der epigenetischen Regulation zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Genexpression und die Zelldifferenzierung.
Medizin: Befindet sich in klinischen Studien zur Behandlung verschiedener Krebsarten, darunter myelodysplastische Syndrome, chronische myelomonozytäre Leukämie und FET-umgelagerte Sarkome
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf epigenetische Regulatoren abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die enzymatische Aktivität von LSD1 hemmt, das an der Demethylierung von Lysinresten an Histonproteinen beteiligt ist. Diese Hemmung führt zu Veränderungen der Genexpression und beeinflusst zelluläre Prozesse wie Proliferation, Differenzierung und Apoptose. This compound stört auch die Gerüstfunktion von LSD1, was seine Rolle bei der Transkriptionsregulation weiter beeinflusst .
Vergleich Mit ähnlichen Verbindungen
Seclidemstat gehört zu einer Klasse von LSD1-Inhibitoren, zu denen Verbindungen wie folgende gehören:
Iadademstat (ORY-1001): Ein weiterer potenter LSD1-Inhibitor mit ähnlichen Anwendungen in der Onkologie.
GSK2879552: Ein LSD1-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
Bomedemstat (IMG-7289): Ein LSD1-Inhibitor, der zur Behandlung hämatologischer Malignome eingesetzt wird.
Pulrodemstat (CC-90011):
This compound ist einzigartig in seiner Fähigkeit, sowohl die enzymatische als auch die Gerüstfunktion von LSD1 zu hemmen, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebsarten macht .
Eigenschaften
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQDUZRRVBYLA-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423715-37-0 | |
| Record name | SP-2577 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423715370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seclidemstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Seclidemstat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH386V3WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


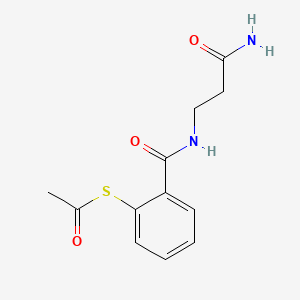
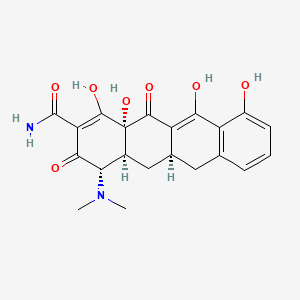
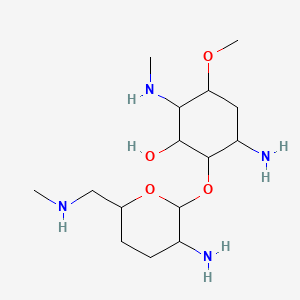


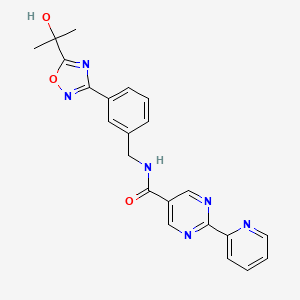
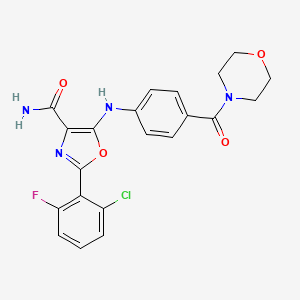
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
